molecular formula C13H15NO3 B8550612 Ethyl 4-cyanomethyl-2-ethoxy-benzoate CAS No. 99470-01-6

Ethyl 4-cyanomethyl-2-ethoxy-benzoate

Cat. No.: B8550612
CAS No.: 99470-01-6
M. Wt: 233.26 g/mol
InChI Key: SWWOAPXYEOXWIA-UHFFFAOYSA-N
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Description

Ethyl 4-cyanomethyl-2-ethoxy-benzoate is a substituted benzoate ester characterized by a cyano-methyl group at the 4-position and an ethoxy group at the 2-position of the benzene ring. Substituted benzoate esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

99470-01-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)-2-ethoxybenzoate

InChI

InChI=1S/C13H15NO3/c1-3-16-12-9-10(7-8-14)5-6-11(12)13(15)17-4-2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

SWWOAPXYEOXWIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Esterification and Etherification of 4-Methylsalicylic Acid

The initial step converts 4-methylsalicylic acid into ethyl-2-ethoxy-4-methyl-benzoate through simultaneous esterification and etherification.

Reaction Conditions :

  • Reagents : Diethyl sulfate (alkylating agent), potassium carbonate (base).

  • Solvent : Toluene or acetone.

  • Temperature : 50–80°C for 6–12 hours.

  • Mechanism : The base deprotonates the phenolic -OH group, facilitating nucleophilic substitution with diethyl sulfate.

Optimization Insights :

  • Using toluene instead of dimethyl sulfoxide (DMSO) reduces costs and simplifies solvent recovery.

  • Substituting ethyl bromide with diethyl sulfate enhances safety by avoiding gaseous HCl, as noted in prior art.

Yield : 85–92% after distillation.

Allylic Bromination of Ethyl-2-Ethoxy-4-Methyl-Benzoate

The methyl group at the 4-position undergoes allylic bromination to introduce a bromine atom.

Reaction Conditions :

  • Reagents : N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN).

  • Solvent : Cyclohexane or carbon tetrachloride.

  • Temperature : Reflux under light irradiation (500 W lamp).

  • Time : 12 hours.

Mechanism : A radical chain mechanism initiates with AIBN, abstracting a hydrogen atom from the methyl group to form a benzyl radical, which reacts with NBS to yield the brominated product.

Optimization Insights :

  • Cyclohexane (Class II solvent) replaces carcinogenic carbon tetrachloride (Class I), aligning with green chemistry principles.

  • Radical initiator concentration (0.5–1 mol%) minimizes di-bromination byproducts.

Yield : 78–84% after crystallization.

Cyanation of Ethyl-4-Bromomethyl-2-Ethoxy-Benzoate

The bromomethyl intermediate undergoes nucleophilic substitution with cyanide to form the cyanomethyl group.

Reaction Conditions :

  • Reagents : Sodium cyanide (NaCN), phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Solvent : Dichloromethane/water biphasic system.

  • Temperature : 20–25°C.

  • Time : 24–48 hours.

Mechanism : The phase transfer catalyst facilitates cyanide ion transfer into the organic phase, enabling nucleophilic attack on the bromomethyl carbon.

Optimization Insights :

  • Tetrabutylammonium bromide outperforms N-benzyl-tri-n-butylammonium chloride in cost and availability.

  • Maintaining pH >10 prevents HCN formation, enhancing safety.

Yield : 70–75% after aqueous workup.

Comparative Analysis of Methodologies

Solvent and Catalyst Selection

Parameter Patent US20040249188A1 Patent US20040192955A1
Bromination SolventCyclohexaneCarbon tetrachloride
Cyanation CatalystTetrabutylammonium bromideN-Benzyl-tri-n-butylammonium chloride
Bromination InitiatorAIBNLight irradiation
Overall Yield70–75%65–70%

The US20040249188A1 process demonstrates superior environmental and economic profiles due to safer solvents and catalysts.

Yield Improvement Strategies

  • Temperature Control : Lowering cyanation temperatures to 20°C reduces side reactions.

  • Catalyst Recycling : Recovering tetrabutylammonium bromide via aqueous extraction cuts costs.

  • Radical Inhibition : Adding stabilizers like BHT (butylated hydroxytoluene) during bromination suppresses premature radical termination.

Critical Challenges and Solutions

Byproduct Formation

  • Di-Brominated Byproducts : Controlled NBS stoichiometry (1.1 equivalents) and AIBN loading (0.7 mol%) limit over-bromination.

  • Ester Hydrolysis : Anhydrous conditions during cyanation prevent hydrolysis of the ethoxy group.

Industrial Scalability Considerations

  • Cost Analysis : Replacing ethyl bromide with diethyl sulfate saves $120/kg in raw material costs.

  • Waste Management : Cyclohexane and dichloromethane are recovered via distillation, achieving 90% solvent reuse.

  • Process Intensification : Microwave-assisted bromination reduces reaction time from 12 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanomethyl-2-ethoxy-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the nitrile group can yield the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2-ethoxy-4-cyanomethyl-benzoic acid

    Reduction: 2-ethoxy-4-aminomethyl-benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Ethyl 4-cyanomethyl-2-ethoxy-benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-cyanomethyl-benzoate depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the reaction conditions and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Ethyl 4-cyanomethyl-2-ethoxy-benzoate with key analogs based on substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Weight Solubility Key Applications References
This compound 4-cyanomethyl, 2-ethoxy Not reported Likely low in water (inferred) Pharmaceutical intermediates Inferred
Ethyl 4-cyanobenzoate 4-cyano 179.17 g/mol Soluble in organic solvents Agrochemical synthesis
Ethyl 2-methoxybenzoate 2-methoxy 180.20 g/mol Soluble in ethanol Flavor/fragrance industry
Ethoxylated ethyl-4-aminobenzoate 4-amino, ethoxylated chain (n=25) 1266.6 g/mol Water-soluble Cosmetics (UV filter/surfactant)
Ethyl 4-nitrobenzoate 4-nitro 195.17 g/mol Low water solubility Organic synthesis intermediate

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The 4-cyano group in Ethyl 4-cyanobenzoate enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitution reactions. This property is critical in peptide coupling and polymer chemistry . 4-Nitro groups (e.g., Ethyl 4-nitrobenzoate) further increase reactivity but reduce stability under basic conditions due to resonance effects .
  • Electron-Donating Groups (EDGs): The 2-ethoxy group in the target compound likely stabilizes the ester against hydrolysis compared to unsubstituted benzoates. Similar stabilization is observed in Ethyl 2-methoxybenzoate, which exhibits resistance to acidic cleavage . Ethoxylated chains (e.g., Ethoxylated ethyl-4-aminobenzoate) improve water solubility and reduce volatility, making such compounds suitable for topical formulations .

Q & A

Q. What crystallographic strategies validate non-covalent interactions in co-crystals of this compound?

  • Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) and refine structures using SHELXL’s twin-detection algorithms. Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., C–H···O vs. π-stacking). SHELX’s handling of high-resolution data ensures accurate mapping of supramolecular architectures .

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